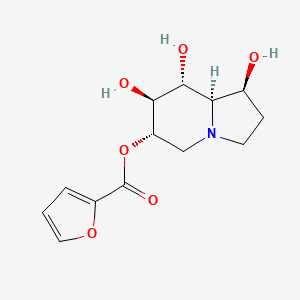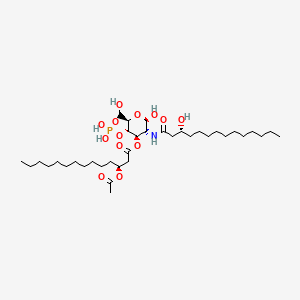
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2(R),3(R))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- is a complex organic compound that belongs to the class of glucose derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- typically involves multiple steps, starting from D-glucose. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Deoxygenation: The 2-position hydroxyl group is selectively deoxygenated to form the 2-deoxy derivative.
Amidation: The 2-deoxy derivative is reacted with 3-hydroxy-1-oxotetradecanoic acid to form the corresponding amide.
Phosphorylation: The 4-position hydroxyl group is phosphorylated using a suitable phosphorylating agent to introduce the dihydrogen phosphate group.
Acetylation: The 3-position hydroxyl group is acetylated using acetic anhydride to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl and acetyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the development of novel materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the phosphate group can be involved in phosphorylation reactions, while the acetyloxy group can be involved in acetylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: The parent compound, which lacks the additional functional groups present in the derivative.
2-Deoxy-D-Glucose: A simpler derivative that lacks the phosphate and acetyloxy groups.
Glucose-6-Phosphate: A phosphorylated derivative of glucose.
Uniqueness
The uniqueness of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- lies in its complex structure, which combines multiple functional groups. This complexity allows it to participate in a wide range of chemical and biological reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
125034-33-5 |
|---|---|
Molekularformel |
C36H68NO13P |
Molekulargewicht |
753.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3S)-3-acetyloxytetradecanoate |
InChI |
InChI=1S/C36H68NO13P/c1-4-6-8-10-12-14-16-18-20-22-28(40)24-31(41)37-33-35(34(50-51(44,45)46)30(26-38)48-36(33)43)49-32(42)25-29(47-27(3)39)23-21-19-17-15-13-11-9-7-5-2/h28-30,33-36,38,40,43H,4-26H2,1-3H3,(H,37,41)(H2,44,45,46)/t28-,29+,30-,33-,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
YJVJDHHUSFFAQO-NDZURMGVSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)C)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


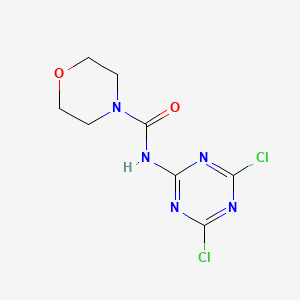
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
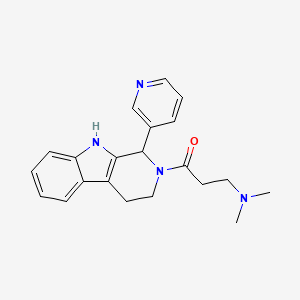
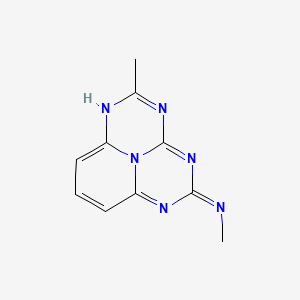
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
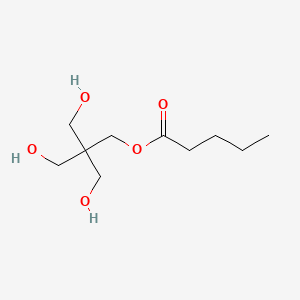
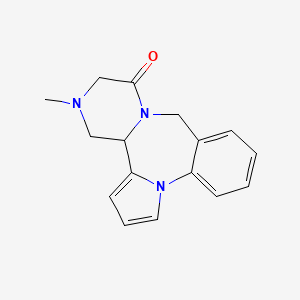
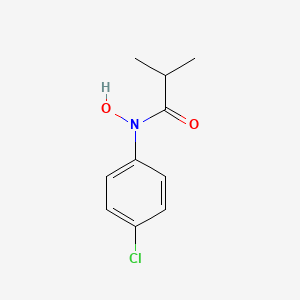

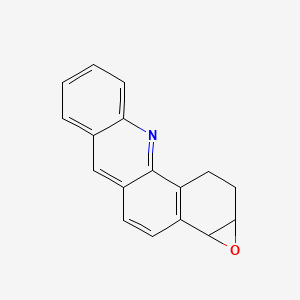
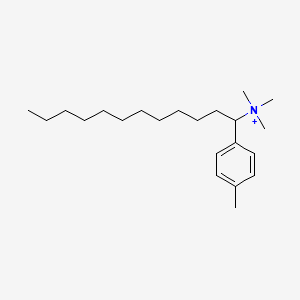
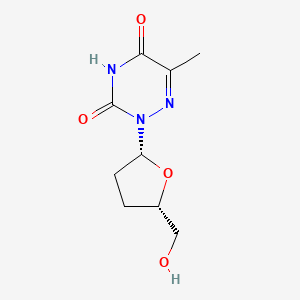
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
